Risperidone E-Oxime

Overview

Description

Risperidone Z-oxime is a chemical compound with the following systematic name: 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4 H -pyrido [1,2- a ]pyrimidin-4-one . Its molecular formula is C₂₃H₂₇FN₄O₂ , and it has a molar mass of approximately 410.48 g/mol .

Molecular Structure Analysis

The molecular structure of Risperidone Z-oxime consists of a pyrido[1,2-a]pyrimidin-4-one core with a piperidine ring and a fluorinated benzisoxazole moiety. The oxime functional group is attached to the piperidine nitrogen. The overall structure contributes to its pharmacological properties and interactions .

Chemical Reactions Analysis

Risperidone Z-oxime may undergo various chemical reactions, including hydrolysis, oxidation, and photolysis. Stability-indicating high-performance liquid chromatography (HPLC) methods can be employed to assess its degradation under different stress conditions .

Physical and Chemical Properties Analysis

Scientific Research Applications

Metabolic Abnormalities in Extended Treatment : Risperidone treatment in children and adolescents, especially those with a higher body mass index (BMI), is associated with metabolic abnormalities, including increased waist circumference and insulin resistance, but a low prevalence of the metabolic syndrome phenotype. This suggests the need for careful monitoring of metabolic health in long-term risperidone users (Calarge, Ación, Kuperman, Tansey, & Schlechte, 2009).

Plasma Concentrations and Behavioral Effects : Studies have linked plasma concentrations of risperidone with both its efficacy and side effects in children and adolescents, emphasizing the importance of personalized dosing for effective treatment (Kloosterboer et al., 2020).

Neurotransmitter Receptor Binding : Risperidone's mechanism of action involves binding to neurotransmitter receptors, such as 5HT2A and D2-type receptors. This binding profile is believed to contribute to its effectiveness in treating both the positive and negative symptoms of schizophrenia, while minimizing extrapyramidal symptoms (Schotte et al., 1996).

Leptin Gene Variants and Weight Gain : Genetic factors, like the leptin gene (LEP) –2548G/A variants, appear to influence risperidone-induced weight gain in children and adolescents. This insight into pharmacogenetics could lead to more personalized and effective treatment plans (Calarge, Ellingrod, Zimmerman, Ación, Sivitz, & Schlechte, 2009).

Long-Term Efficacy in Bipolar Disorder : Long-acting risperidone has been shown to be effective for the maintenance treatment of mania in bipolar disorder, improving treatment adherence and reducing relapse and re-hospitalization rates (Vieta et al., 2008).

Pharmacokinetics and Metabolism : Research on risperidone's pharmacokinetics, including the development of analytical methods for determining its concentrations in human plasma, contributes to understanding its metabolism and optimizing therapeutic strategies (Moody, Laycock, Huang, & Foltz, 2004).

Genetic Correlates of Treatment Response : Studies in India have identified genetic factors, such as polymorphisms in dopamine and serotonin receptor genes, that influence response to risperidone treatment in schizophrenia, highlighting the role of genetics in personalized medicine (Kaur et al., 2017).

Mechanism of Action

Target of Action

Risperidone E-Oxime, also known as Risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play crucial roles in various neurological and psychological processes. The D2 receptors are involved in motor activity, motivation, and reward, while the 5-HT2A receptors are implicated in various functions including mood regulation, anxiety, and cognition .

Mode of Action

This compound acts as an antagonist at both dopaminergic D2 and serotonergic 5-HT2A receptors . This means it binds to these receptors and inhibits their activity. The drug has a higher affinity for 5-HT2A receptors, binding to them 10-20 times more strongly than to D2 receptors . This dual antagonism is thought to reduce overactivity in certain brain pathways, thereby alleviating symptoms of mental health disorders .

Biochemical Pathways

This compound’s action on D2 and 5-HT2A receptors affects several biochemical pathways. By inhibiting D2 receptors, it reduces the overactivity of central mesolimbic pathways, which are associated with positive symptoms of schizophrenia such as hallucinations and delusions . By blocking 5-HT2A receptors, it modulates the activity of mesocortical pathways, which are linked to the negative and cognitive symptoms of schizophrenia . Additionally, risperidone has been shown to normalize increased inflammatory parameters and restore anti-inflammatory pathways in models of neuroinflammation .

Pharmacokinetics

It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its active metabolite, 9-hydroxyrisperidone . The elimination of 9-hydroxyrisperidone is decreased with age . The pharmacokinetics of risperidone and 9-hydroxyrisperidone show high interindividual variability, which is partly explained by genetic polymorphisms in the CYP2D6 gene .

Result of Action

The antagonism of D2 and 5-HT2A receptors by this compound leads to a reduction in the symptoms of mental health disorders such as schizophrenia and bipolar disorder . By reducing overactivity in certain brain pathways, it can alleviate hallucinations, delusions, mood disturbances, and other symptoms associated with these conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors such as the patient’s age, liver function, and genetic makeup . Furthermore, the drug’s efficacy and stability may be influenced by factors such as the patient’s adherence to medication, diet, and concomitant use of other medications .

Biochemical Analysis

Biochemical Properties

Risperidone E-Oxime interacts with various enzymes and proteins. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . The plasma drug concentrations vary hugely among individuals, and are associated with the CYP2D6 phenotypes .

Cellular Effects

This compound, like its parent compound risperidone, has effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is thought to reduce overactivity in the brain through inhibition of dopaminergic D2 receptors and serotonergic 5-HT2A receptors .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. Studies have shown that the plasma levels of this compound have great inter- and intraindividual variations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of risperidone resulted in control levels of vacuous chewing movements (VCMs) after 6 months of treatment, whereas high doses of risperidone produced VCM in the same range as haloperidol .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Risperidone Z-oxime involves the conversion of Risperidone to its corresponding oxime derivative. This can be achieved through a reaction between Risperidone and hydroxylamine hydrochloride in the presence of a base. The resulting Risperidone oxime can then be selectively converted to the Z-isomer through a reductive amination reaction using sodium cyanoborohydride and acetic acid.", "Starting Materials": [ "Risperidone", "Hydroxylamine hydrochloride", "Base", "Sodium cyanoborohydride", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve Risperidone and hydroxylamine hydrochloride in a suitable solvent and add a base such as triethylamine. Stir the mixture at room temperature for several hours to allow for the oximation reaction to occur.", "Step 2: Extract the Risperidone oxime product and purify it using standard chromatography techniques.", "Step 3: Dissolve the Risperidone oxime in a mixture of acetic acid and water and add sodium cyanoborohydride. Stir the mixture at room temperature for several hours to allow for the reductive amination reaction to occur.", "Step 4: Purify the resulting Risperidone Z-oxime product using standard chromatography techniques." ] } | |

CAS No. |

691007-09-7 |

Molecular Formula |

C23H28F2N4O2 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

3-[2-[4-[C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3 |

InChI Key |

BRCINVRBDDVLDW-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F |

SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |

Appearance |

Assay:≥98%A solid |

Synonyms |

3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

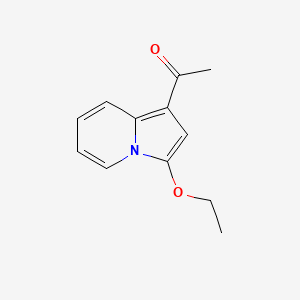

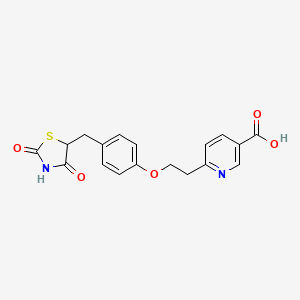

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)

![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)

![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)